

Spectroscopic Data of Confluentic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Confluentic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **confluentic acid**, a depside found in various lichen species. While specific experimental NMR and mass spectrometry data are not widely available in public literature, this document presents the known infrared (IR) spectroscopy data, along with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Detailed experimental protocols for the isolation and spectroscopic analysis of this class of natural products are also provided to facilitate further research.

Chemical Structure and Properties of Confluentic Acid

Confluentic acid is a secondary metabolite produced by certain lichens.[1] Its structure consists of two substituted aromatic rings joined by an ester linkage, which is characteristic of depsides.

- IUPAC Name: 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid[1]
- Molecular Formula: C₂₈H₃₆O₈[1][2]
- Molar Mass: 500.588 g·mol⁻¹[1]



• Appearance: Crystalline needles[1]

• Melting Point: 157 °C[1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **confluentic acid**. This information is crucial for the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the chemical structure of **confluentic acid** and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	br s	1H	Carboxylic acid proton (-COOH)
~6.3 - 6.5	m	2H	Aromatic protons on the B-ring
~6.2 - 6.4	m	2H	Aromatic protons on the A-ring
~3.8 - 3.9	S	3H	Methoxy group protons (-OCH₃)
~3.7 - 3.8	S	3H	Methoxy group protons (-OCH₃)
~2.8 - 3.0	t	2H	Methylene protons adjacent to carbonyl (- CH2-CO)
~2.5 - 2.7	t	2H	Methylene protons on the pentyl side chain (-CH ₂ -Ar)
~1.5 - 1.7	m	4H	Methylene protons on the side chains
~1.2 - 1.4	m	8H	Methylene protons on the side chains
~0.8 - 1.0	t	6H	Methyl protons on the side chains (-CH₃)

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)



Chemical Shift (δ) (ppm)	Assignment
~208 - 212	Ketone carbonyl (C=O)
~170 - 174	Carboxylic acid carbonyl (-COOH)
~165 - 168	Ester carbonyl (-COO-)
~160 - 164	Aromatic C-O
~150 - 155	Aromatic C-O
~140 - 145	Aromatic C-C
~110 - 115	Aromatic C-H
~100 - 105	Aromatic C-H
~55 - 57	Methoxy carbons (-OCH₃)
~40 - 45	Methylene carbon adjacent to ketone (-CH2-CO)
~35 - 40	Methylene carbon on pentyl side chain (-CH ₂ -Ar)
~22 - 32	Other methylene carbons in side chains
~14	Methyl carbons (-CH₃)

Mass Spectrometry (MS)

Disclaimer: The following mass spectrometry data is predicted. The fragmentation pattern can vary depending on the ionization technique used.

Expected ESI-MS Data

m/z	lon
501.2483	[M+H] ⁺
499.2330	[M-H] ⁻
523.2302	[M+Na]+



Expected Fragmentation Pattern

The primary fragmentation of depsides in mass spectrometry typically involves the cleavage of the ester bond. For **confluentic acid**, this would result in the formation of two main fragment ions corresponding to the A-ring and B-ring structures.

Infrared (IR) Spectroscopy

The following IR data for **confluentic acid** has been reported in the literature.

Reported IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500	-	O-H stretching in the COOH group[1]
2600 - 3100	Broad	O-H stretching due to hydrogen bonding[1]
1700	Strong	C=O stretching in carbonyl groups (ester and ketone)[1]

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of **confluentic acid** from lichen material.

Isolation of Confluentic Acid

- Collection and Preparation of Lichen Material: Collect lichen thalli (e.g., from the genus Lecidea) and air-dry them. Once dried, grind the lichen material into a fine powder to increase the surface area for extraction.
- Solvent Extraction: Macerate the powdered lichen material in acetone at room temperature for 24 hours.[3][4] This process is effective for extracting secondary metabolites like depsides.



- Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the resulting acetone solution using a rotary evaporator under reduced pressure to obtain a crude extract.[3]
- Chromatographic Separation: Purify the crude extract using column chromatography with silica gel as the stationary phase. A suitable mobile phase, such as a gradient of hexane and ethyl acetate with a small amount of acetic acid, can be used to separate the different components of the extract.
- Final Purification: Further purify the fractions containing **confluentic acid** using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of pure confluentic acid in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the acquired free induction decay (FID) signals by applying
 Fourier transformation, phase correction, and baseline correction to obtain the final NMR
 spectra.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the purified **confluentic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).[5] Acquire mass spectra in both positive and negative ion modes. For structural information, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation.[6]



 Data Analysis: Determine the accurate mass of the molecular ion to confirm the molecular formula. Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.[7]

Infrared (IR) Spectroscopy

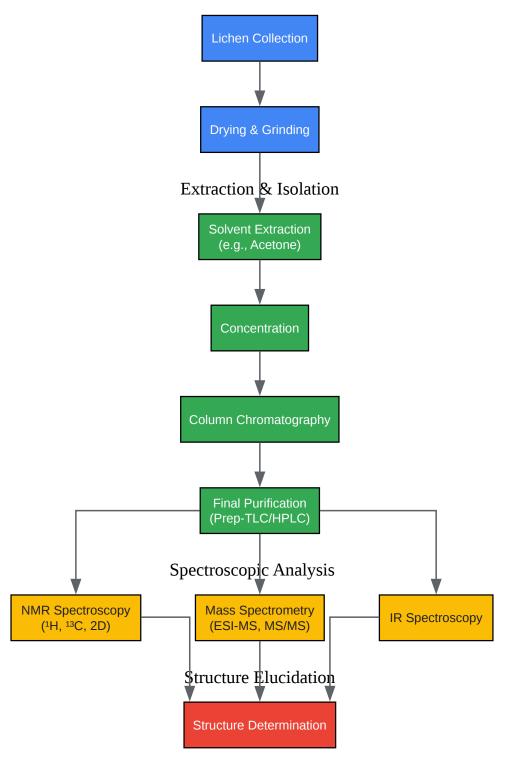
- Sample Preparation: Prepare the sample using one of the following methods:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **confluentic acid**.



Sample Collection & Preparation



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Workflow for the isolation and spectroscopic analysis of **confluentic acid**.



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